molecular formula C16H26N2O3S B3919327 N-butan-2-yl-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide

N-butan-2-yl-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide

Cat. No.: B3919327
M. Wt: 326.5 g/mol
InChI Key: IVPRWCGQGCCMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butan-2-yl-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide is a complex organic compound with a unique structure that includes a glycinamide backbone substituted with butan-2-yl, methylsulfonyl, and propan-2-yl phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide typically involves multi-step organic reactions. The process begins with the preparation of the glycinamide backbone, followed by the introduction of the butan-2-yl, methylsulfonyl, and propan-2-yl phenyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, sulfonyl chlorides, and aryl halides, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonyl chlorides, and aryl halides under conditions such as reflux or catalytic hydrogenation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-butan-2-yl-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butan-2-yl-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-butan-2-yl-N~2~-(methylsulfonyl)-N~2~-[4-(methyl)phenyl]glycinamide
  • N-butan-2-yl-N~2~-(methylsulfonyl)-N~2~-[4-(ethyl)phenyl]glycinamide
  • N-butan-2-yl-N~2~-(methylsulfonyl)-N~2~-[4-(propyl)phenyl]glycinamide

Uniqueness

N-butan-2-yl-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-butan-2-yl-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-6-13(4)17-16(19)11-18(22(5,20)21)15-9-7-14(8-10-15)12(2)3/h7-10,12-13H,6,11H2,1-5H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPRWCGQGCCMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN(C1=CC=C(C=C1)C(C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butan-2-yl-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide
Reactant of Route 2
Reactant of Route 2
N-butan-2-yl-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide
Reactant of Route 3
Reactant of Route 3
N-butan-2-yl-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide
Reactant of Route 4
Reactant of Route 4
N-butan-2-yl-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide
Reactant of Route 5
Reactant of Route 5
N-butan-2-yl-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide
Reactant of Route 6
Reactant of Route 6
N-butan-2-yl-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.